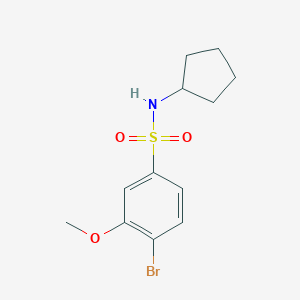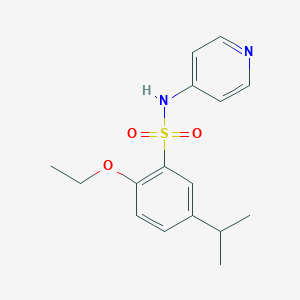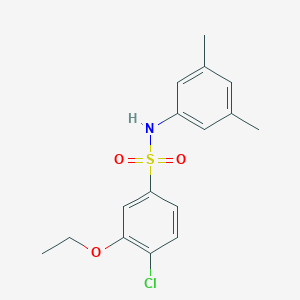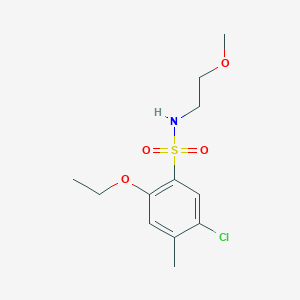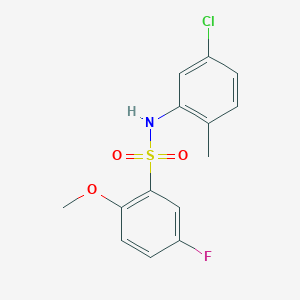
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains two bromine atoms and a benzodioxole ring, which makes it a unique and interesting compound for research purposes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and cell division. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide and its derivatives, which could lead to the development of new drugs for cancer and Alzheimer's disease. Additionally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide as an antifungal and antibacterial agent warrants further investigation.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
|---|---|
Molecular Formula |
C14H11Br2NO4S |
Molecular Weight |
449.1 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
InChI |
InChI=1S/C14H11Br2NO4S/c15-10-2-3-11(16)14(6-10)22(18,19)17-7-9-1-4-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
InChI Key |
XICRUFDSMPQMHT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
